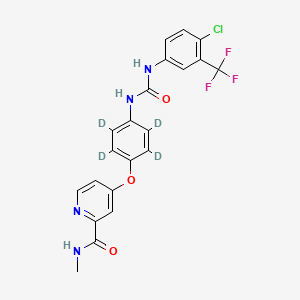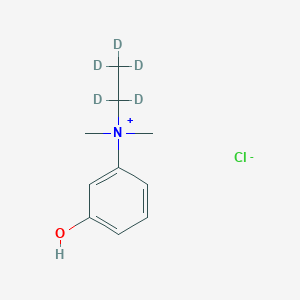
Edrophonium-d5 Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edrophonium-d5 Chloride is a deuterium-labeled version of Edrophonium Chloride, a reversible acetylcholinesterase inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of Edrophonium Chloride. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Edrophonium-d5 Chloride is synthesized by incorporating deuterium into Edrophonium Chloride. The process involves the substitution of hydrogen atoms with deuterium atoms in the Edrophonium molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and catalysts to facilitate the hydrogen-deuterium exchange. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Edrophonium-d5 Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterium-labeled reduced forms of Edrophonium .
Aplicaciones Científicas De Investigación
Edrophonium-d5 Chloride has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Edrophonium Chloride.
Biology: Helps in understanding the biological interactions and effects of Edrophonium Chloride at the molecular level.
Medicine: Used in research to develop new diagnostic and therapeutic approaches for diseases like myasthenia gravis.
Industry: Employed in the development of new drugs and in quality control processes.
Mecanismo De Acción
Edrophonium-d5 Chloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels at the neuromuscular junction. The increased acetylcholine enhances cholinergic transmission, which is beneficial in conditions like myasthenia gravis .
Comparación Con Compuestos Similares
Similar Compounds
Neostigmine: Another acetylcholinesterase inhibitor used in the treatment of myasthenia gravis.
Pyridostigmine: Similar to Neostigmine, it is used to improve muscle strength in patients with myasthenia gravis.
Physostigmine: A reversible acetylcholinesterase inhibitor used in the treatment of glaucoma and delayed gastric emptying
Uniqueness
Edrophonium-d5 Chloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where detailed pharmacokinetic and metabolic data are required .
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
206.72 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;chloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H/i1D3,4D2; |
Clave InChI |
BXKDSDJJOVIHMX-UHBAQTEVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
SMILES canónico |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



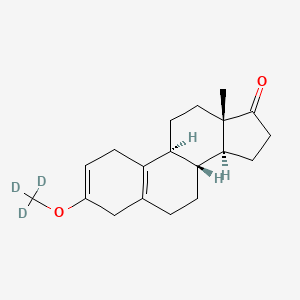
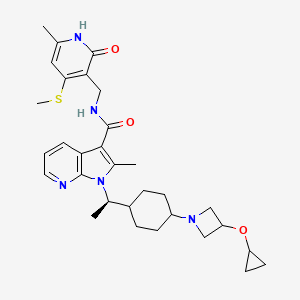
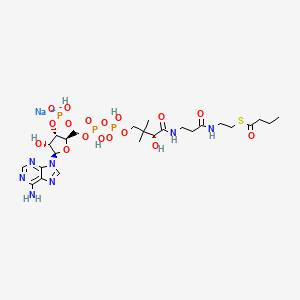
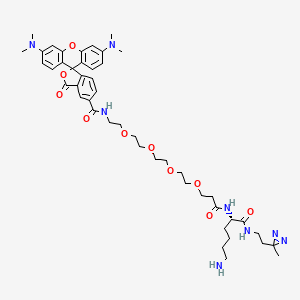

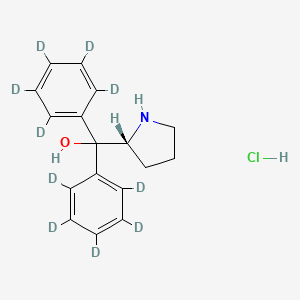
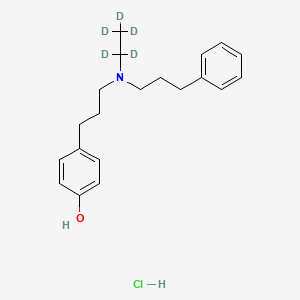

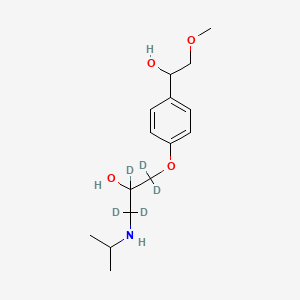

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
